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molecular formula C16H15N3O2 B8318828 n-{3-[4-(5-Methyl-furan-2-yl)-imidazol-1-yl]-phenyl}-acetamide

n-{3-[4-(5-Methyl-furan-2-yl)-imidazol-1-yl]-phenyl}-acetamide

Cat. No. B8318828
M. Wt: 281.31 g/mol
InChI Key: FHMGJGQVPAMIHD-UHFFFAOYSA-N
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Patent
US07858649B2

Procedure details

A slurry of 12 (140 mg; 0.5 mmol), 5-methylfuran-2-boronic acid (88.1 mg; 0.7 mmol), Cs2CO3 (179 mg, 0.55 mmol) and propane-1,3-diol (53 mg; 1.4 mmol) in CH3CN (4 mL) was purged with argon and Cl2Pd(PPh3)2 (7 mg; 2 mol %) was added. The mixture was heated in EmrysOptimiser (170° C., 15 min). The reaction mixture was filtered hot through a fritte and the precipitate was extracted with hot CH3CN (8 mL), which was filtered through the same fritte and pooled with the first fraction. The yellow solution was evaporated to dryness and redissolved in 1 mL CH3CN which was purified by preparative LC-MS to give pure title compound 16 mg (11%). HRMS (ESI+): m/z=281.3135 [M+H]
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
88.1 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
7 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
11%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:8]=[C:9]([NH:13][C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=2)[CH:6]=1.[CH3:17][C:18]1[O:22][C:21](B(O)O)=[CH:20][CH:19]=1.C([O-])([O-])=O.[Cs+].[Cs+].C(O)CCO>CC#N>[CH3:17][C:18]1[O:22][C:21]([C:2]2[N:3]=[CH:4][N:5]([C:7]3[CH:8]=[C:9]([NH:13][C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=3)[CH:6]=2)=[CH:20][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
BrC=1N=CN(C1)C=1C=C(C=CC1)NC(C)=O
Name
Quantity
88.1 mg
Type
reactant
Smiles
CC1=CC=C(O1)B(O)O
Name
Cs2CO3
Quantity
179 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
53 mg
Type
reactant
Smiles
C(CCO)O
Name
Cl2Pd(PPh3)2
Quantity
7 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot through a fritte
EXTRACTION
Type
EXTRACTION
Details
the precipitate was extracted with hot CH3CN (8 mL), which
FILTRATION
Type
FILTRATION
Details
was filtered through the same fritte
CUSTOM
Type
CUSTOM
Details
The yellow solution was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 1 mL CH3CN which
CUSTOM
Type
CUSTOM
Details
was purified by preparative LC-MS

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(O1)C=1N=CN(C1)C=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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